

A Comparative Guide to the Bioactivity of Isonicotinoyl Derivatives

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Compound of Interest

Compound Name:

Isonicotinoyl chloride
hydrochloride

Cat. No.:

B048175

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various isonicotinoyl derivatives. The data presented is supported by experimental findings from recent scientific literature, offering a valuable resource for identifying promising compounds for further investigation.

The isonicotinoyl scaffold, a key feature in pharmaceuticals like the anti-tuberculosis drug isoniazid, continues to be a focal point in medicinal chemistry due to its versatile biological activities. This guide synthesizes recent findings on the anti-inflammatory, anticancer, and antimicrobial properties of novel isonicotinoyl derivatives, presenting a comparative analysis of their potency.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies, comparing the efficacy of different isonicotinoyl derivatives against standard drugs.

Table 1: Anti-Inflammatory Activity

Novel isonicotinate compounds have demonstrated significant potential as anti-inflammatory agents, with some exhibiting potency far exceeding that of the commonly used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The primary mechanism of action is believed to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.



Compo und ID	Derivati ve Type	In Vitro Assay	IC50 (μg/mL)	Standar d Drug	Standar d Drug IC50 (µg/mL)	Fold Differen ce vs. Standar d	Referen ce
5	Isonicotin ate of meta- aminoph enol	ROS Inhibition	1.42 ± 0.1	Ibuprofen	11.2 ± 1.9	~8x more potent	[1][2]
6	Isonicotin ate	ROS Inhibition	8.6 ± 0.5	Ibuprofen	11.2 ± 1.9	~1.3x more potent	[1]
8a	Isonicotin ate with p- aminoph enol linker (acetyl group)	ROS Inhibition	19.6 ± 3.4	lbuprofen	11.2 ± 1.9	~0.6x as potent	[1]
8b	Isonicotin ate with p- aminoph enol linker (butyryl group)	ROS Inhibition	3.7 ± 1.7	Ibuprofen	11.2 ± 1.9	~3x more potent	[1]

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Table 2: Anticancer Activity



Recent research has unveiled promising anticancer activities of isonicotinoyl derivatives against various human cancer cell lines. These compounds have been shown to target critical cellular pathways involved in cancer progression, such as Aurora-A kinase and VEGFR-2.

Compo und ID	Derivati ve Type	Cancer Cell Line	In Vitro Assay	IC50 (μM)	Standar d Drug	Standar d Drug IC50 (µM)	Referen ce
P-6	Pyrazole- thiazolidi none	HCT 116 (Colon)	MTT Assay	0.37 ± 0.15	VX-680	0.32 ± 0.05	[3]
P-6	Pyrazole- thiazolidi none	MCF-7 (Breast)	MTT Assay	0.44 ± 0.06	VX-680	0.40 ± 0.03	[3]
P-20	Pyrazole- thiazolidi none	HCT 116 (Colon)	MTT Assay	~0.56	VX-680	0.32 ± 0.05	[3]
P-20	Pyrazole- thiazolidi none	MCF-7 (Breast)	MTT Assay	~0.39	VX-680	0.40 ± 0.03	[3]
3b	Isonicotin oyl hydrazon e	HCT 116 (Colon)	Not Specified	3.1	5- Fluoroura cil	5	[4]
31	Isonicotin oyl hydrazon e	HCT 116 (Colon)	Not Specified	0.29	5- Fluoroura cil	5	[4]
5c	Nicotinic acid derivative	HCT-15 (Colon)	Not Specified	0.068 (VEGFR- 2 inhibition)	Sorafenib	Not specified	[5]



Table 3: Antimycobacterial Activity

Building on the legacy of isoniazid, novel isonicotinoyl hydrazone derivatives continue to be explored for their antimycobacterial properties. Several new compounds have demonstrated potent activity against Mycobacterium tuberculosis, including strains resistant to standard drugs.

Compo und ID	Derivati ve Type	M. tubercul osis Strain	In Vitro Assay	MIC (μM)	Standar d Drug	Standar d Drug MIC (µM)	Referen ce
3k	Isonicotin oyl hydrazon e	H37Rv	TEMA	0.59	Isoniazid	0.57	[4]
3m	Isonicotin oyl hydrazon e	H37Rv	TEMA	0.65	Isoniazid	0.57	[4]
12	N'- tetradeca noyl- hydrazid e	Not Specified	Not Specified	More active than Isoniazid	Isoniazid	Not specified	[6]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols cited in the summarized studies.



In Vitro Anti-Inflammatory Activity Assay (ROS Inhibition)

This assay measures the inhibitory effect of compounds on the production of reactive oxygen species (ROS) by human blood cells, a key indicator of inflammatory response.

Methodology:

- Blood Collection: Whole blood is collected from healthy human volunteers.
- Cell Suspension: A suspension of polymorphonuclear leukocytes (PMNLs) is prepared from the whole blood.
- Luminol-Enhanced Chemiluminescence: The cell suspension is incubated with the test compound and luminol.
- Stimulation: Zymosan-activated serum is added to stimulate the production of ROS.
- Measurement: The chemiluminescence, which is proportional to the amount of ROS produced, is measured using a luminometer.
- Data Analysis: The percentage inhibition of ROS production by the test compound is calculated relative to a control (without the compound). The IC50 value is then determined.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

Methodology:

- Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.[8]
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[8]



- MTT Addition: MTT reagent is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7]
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value, the concentration at which the compound inhibits cell viability by 50%, is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

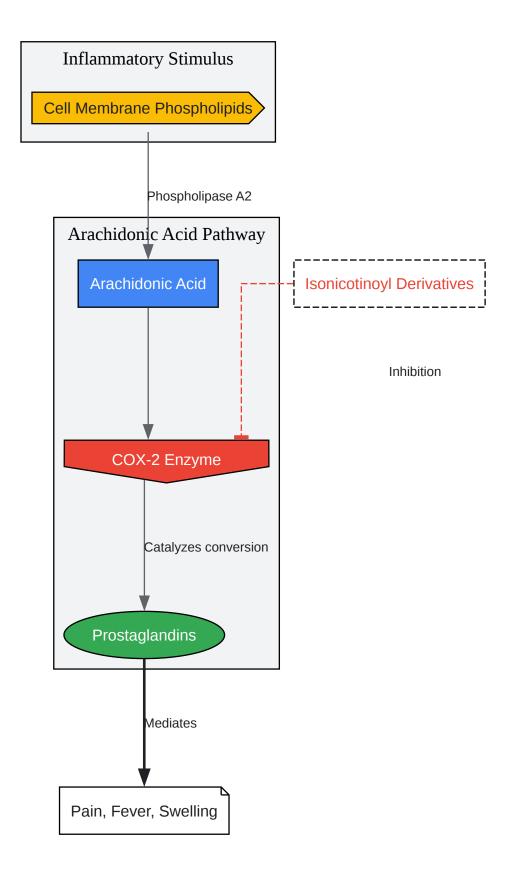
Methodology:

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.[10]
- Inoculation: Each well is inoculated with the standardized microorganism suspension.[10]
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Visualizing the Mechanisms

To better understand the biological context of these findings, the following diagrams illustrate a key signaling pathway targeted by anti-inflammatory isonicotinoyl derivatives and a general workflow for bioactivity screening.

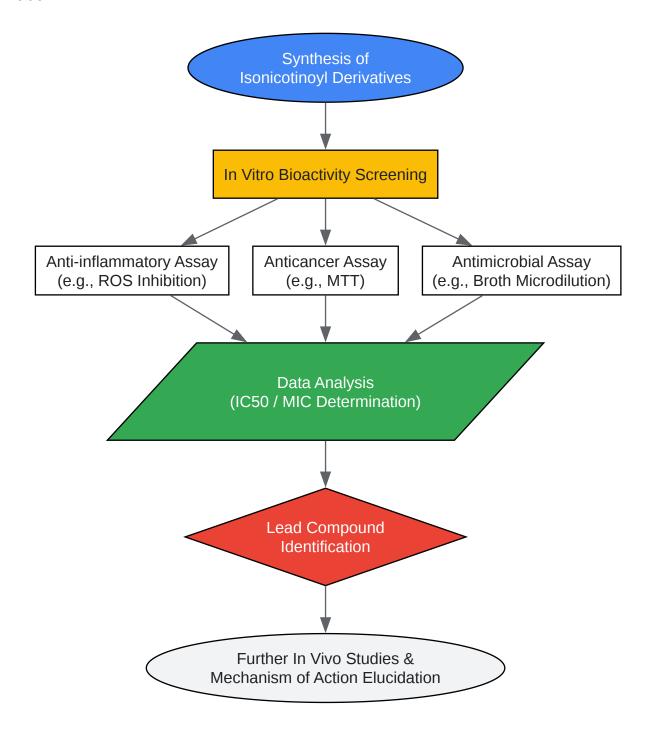




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Caption: Presumed anti-inflammatory mechanism of isonicotinoyl derivatives via COX-2 inhibition.



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Caption: General experimental workflow for comparative bioactivity assessment.



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